molecular formula C12H24N2O2 B2920819 tert-butyl N-(2-aminocycloheptyl)carbamate CAS No. 1193390-16-7

tert-butyl N-(2-aminocycloheptyl)carbamate

Cat. No.: B2920819
CAS No.: 1193390-16-7
M. Wt: 228.336
InChI Key: LXUOCDHGKNYESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl N-(2-aminocycloheptyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminocycloheptanone under specific conditions. The reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are mild, often conducted at room temperature, making it a convenient method for laboratory synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl N-(2-aminocycloheptyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-(2-aminocycloheptyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminocycloheptyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-butyl N-(2-aminocycloheptyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-(2-aminocycloheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9(10)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUOCDHGKNYESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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